Aureonitrile

Description

Historical Trajectories of Aureonitrile Discovery and Initial Investigations

The discovery of this compound was a direct result of innovative biosynthetic engineering techniques. In 2005, a research group led by Christian Hertweck reported the successful mutasynthesis of this novel compound. acs.orgjst.go.jp The process involved utilizing a genetically modified strain of Streptomyces lividans that expressed the aureothin (B1665325) biosynthesis gene cluster but had the aurF gene inactivated. researchgate.netresearchgate.net The aurF gene is responsible for the formation of the p-nitrobenzoic acid starter unit in the biosynthesis of Aureothin. researchgate.net

By feeding the culture of this aurF null mutant with p-cyanobenzoic acid, the researchers were able to hijack the natural biosynthetic machinery of the bacterium. researchgate.netcaltech.edu The polyketide synthase responsible for Aureothin production accepted the artificial cyano-functionalized starter unit, leading to the formation of this compound. researchgate.net

Initial investigations into the biological activity of this compound revealed its potent cytostatic properties. acs.orgjst.go.jp When tested against various human cancer cell lines, this compound exhibited a significantly improved antiproliferative effect compared to its parent compound, Aureothin. acs.orgjst.go.jp This discovery immediately highlighted this compound as a promising lead structure for the development of new anticancer agents. google.com

Contemporary Significance and Research Trajectories of this compound in Chemical Science

The initial discovery of this compound through mutasynthesis opened up new avenues for its production and further investigation. A significant milestone in the chemistry of this compound was its first total synthesis, accomplished by the research group of Dirk Trauner in 2006. jst.go.jp This achievement was crucial as it provided a purely chemical route to this compound, independent of microbial fermentation, and allowed for the potential synthesis of further derivatives for structure-activity relationship studies.

Contemporary research has continued to explore the potential of this compound and other Aureothin analogues. In 2010, Hertweck's group published a study detailing the generation of a focused library of Aureothin derivatives, including this compound, through a combination of mutasynthesis, biotransformation, and combinatorial biosynthesis. nih.govnih.govacs.org This work provided valuable insights into the substrate flexibility of the biosynthetic enzymes and the impact of structural modifications on the biological activity. nih.govnih.govacs.org The findings from these studies have underscored the importance of the nitrile group for the enhanced cytostatic activity of this compound. researchgate.netresearchgate.net

Current research trajectories continue to build on this foundation, with a focus on designing and synthesizing novel Aureothin analogues with improved pharmacological profiles. The relative ease of synthesizing this compound compared to the complex isolation of some natural products makes it an attractive scaffold for medicinal chemistry programs. researchgate.net

Review of Landmark Studies and Pivotal Discoveries Related to this compound

Several key publications have been instrumental in shaping the scientific understanding of this compound.

The 2005 paper by Ziehl, He, Dahse, and Hertweck in Angewandte Chemie International Edition stands as the foundational discovery of this compound. acs.orgjst.go.jp This study not only reported the first synthesis of the compound via mutasynthesis but also provided the initial evidence of its superior cytostatic activity compared to Aureothin. The table below summarizes the comparative biological activity data from this seminal paper.

| Cell Line | Compound | IC50 (µM) |

| K-562 (human leukemia) | Aureothin | 0.05 |

| K-562 (human leukemia) | This compound | 0.01 |

| HeLa (human cervix carcinoma) | Aureothin | 0.02 |

| HeLa (human cervix carcinoma) | This compound | 0.005 |

Data from Ziehl M, He J, Dahse HM, Hertweck C. Angew Chem Int Ed Engl. 2005;44(8):1202-5. acs.org

Another pivotal publication was the 2006 paper from the Trauner group in Organic Letters, which detailed the first total synthesis of this compound. jst.go.jp This work was significant as it demonstrated that this compound could be accessed through conventional organic chemistry, thereby facilitating the production of larger quantities for further biological evaluation and the creation of new analogues.

A 2010 study from the Hertweck laboratory, published in the Journal of the American Chemical Society, represents another key advancement. nih.govnih.govacs.org By creating and screening a library of Aureothin analogues, this research provided a deeper understanding of the structure-activity relationships within this class of compounds and further solidified the importance of the nitrile functional group for the observed biological activity. nih.govnih.govacs.org

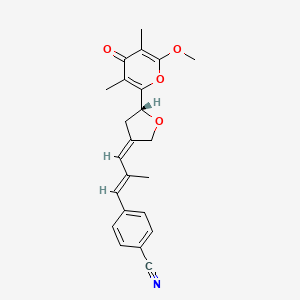

Structure

3D Structure

Properties

Molecular Formula |

C23H23NO4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

4-[(E,3Z)-3-[(5R)-5-(6-methoxy-3,5-dimethyl-4-oxopyran-2-yl)oxolan-3-ylidene]-2-methylprop-1-enyl]benzonitrile |

InChI |

InChI=1S/C23H23NO4/c1-14(9-17-5-7-18(12-24)8-6-17)10-19-11-20(27-13-19)22-15(2)21(25)16(3)23(26-4)28-22/h5-10,20H,11,13H2,1-4H3/b14-9+,19-10-/t20-/m1/s1 |

InChI Key |

GUQWWHJPZSZUOJ-PXXRQDMFSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)C#N)/C)/CO2 |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)C#N)C)CO2 |

Synonyms |

aureonitrile |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Aureonitrile and Its Analogues

Classical and Conventional Synthetic Routes to Aureonitrile Core Structures

Conventional synthetic strategies for this compound rely on the sequential construction of its core components, primarily the substituted tetrahydrofuran (B95107) ring and the polyene side chain. These methods involve meticulous, step-wise reactions to build complexity and establish the required stereochemistry.

Multistep Synthesis of this compound Precursors

A convergent and highly stereoselective total synthesis of racemic this compound highlights a classical multistep approach to key precursors. acs.orgacs.org The synthesis begins with readily available starting materials and systematically builds the core structure. A key building block, a functionalized vinyl iodide, serves as a crucial precursor for the subsequent coupling reaction.

The synthesis of this key precursor is a multi-step process:

The process starts with a copper-catalyzed addition of allylmagnesium bromide to propargylic alcohol. acs.orgacs.org

This is followed by iodination to produce (Z)-iodoallylic alcohol as a single stereoisomer. acs.orgacs.org

Through a series of further transformations, this intermediate is converted into the pivotal vinyl iodide building block (vinyl iodide 15). acs.org

This modular strategy allows for the creation of essential building blocks that can be used not only for this compound but also for a range of its biologically active analogues. acs.orgacs.org

Table 1: Selected Steps in the Multistep Synthesis of an this compound Precursor

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Propargylic alcohol | Allylmagnesium bromide, Copper catalyst | Allylic alcohol intermediate | acs.orgacs.org |

| 2 | Allylic alcohol intermediate | Iodination | (Z)-iodoallylic alcohol (5) | acs.orgacs.org |

Formation of the Nitrile Moiety in this compound Architectures

The nitrile functional group (C≡N) is a defining feature of this compound. In reported syntheses, this moiety is typically introduced as part of a pre-functionalized starting material rather than being formed late in the synthesis.

Total Synthesis Approach : In the total synthesis by Liang, Seiple, and Trauner, the nitrile group is already present on the aryl stannane (B1208499) coupling partner (stannane 24), which is prepared from commercially available materials. acs.orgacs.org

Mutasynthesis Approach : In the biocatalytic strategy, the nitrile is introduced by feeding p-cyanobenzoate to a modified organism. The bacterial enzymatic machinery directly incorporates this precursor. researchgate.net

While not explicitly used in the documented syntheses of this compound itself, classical methods for nitrile formation are fundamental in organic chemistry and could be applied to the synthesis of novel analogues. ebsco.com These methods include:

Dehydration of Primary Amides : Primary amides can be dehydrated to form nitriles using reagents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). libretexts.orglibretexts.orgallen.in

Nucleophilic Substitution : The reaction of alkyl halides with cyanide salts, such as sodium or potassium cyanide, in an Sₙ2 reaction is a common method for introducing a nitrile group and extending a carbon chain by one carbon. libretexts.orgchemguide.co.uk

From Aldehydes and Ketones : Aldehydes and ketones can be converted to cyanohydrins (hydroxynitriles) by reacting with hydrogen cyanide (HCN) or a mixture of sodium cyanide and acid. libretexts.orgchemguide.co.uk The resulting cyanohydrin can be further transformed.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer efficient and selective routes for constructing the complex framework of this compound. These approaches include transition metal-catalyzed cross-couplings, and biocatalytic transformations, which have proven highly effective.

Transition Metal-Catalyzed Coupling Reactions for this compound Formation

Transition metal catalysis is central to the convergent synthesis of this compound, enabling the crucial connection of two complex fragments. rsc.org The Stille cross-coupling reaction has been successfully employed to form the key aryl-polyene bond. acs.org

In a reported total synthesis, the final carbon skeleton of this compound was assembled by coupling the previously synthesized vinyl iodide precursor (15) with a known aryl stannane (24) that contains the required p-nitrile phenyl group. acs.orgacs.org This reaction demonstrates the power of palladium catalysis to form carbon-carbon bonds between sp²-hybridized centers under relatively mild conditions. nih.gov Other related natural products, such as aureothin (B1665325), have been synthesized using Suzuki cross-coupling reactions, indicating that this is also a viable strategy for this compound and its analogues. acs.org

Table 2: Stille Coupling Reaction for this compound Synthesis

| Coupling Partners | Catalyst System | Conditions | Product | Reference |

|---|

Organocatalysis in Stereoselective this compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. mdpi.com It offers powerful methods for the enantioselective synthesis of complex molecules, often under mild and environmentally friendly conditions. mdpi.comnih.gov

While organocatalysis has been applied to a vast range of stereoselective transformations, its specific use in a reported total synthesis of this compound has not been prominently featured in the reviewed literature. ucsf.eduresearchgate.net However, the principles of organocatalysis could be applied to control the stereochemistry of the chiral centers within the this compound structure, particularly in the formation of the substituted tetrahydrofuran ring. Asymmetric cycloetherification or other stereoselective reactions catalyzed by chiral organic molecules represent potential future strategies for an enantioselective synthesis of this compound. acs.org

Biocatalytic Strategies for this compound Production

Biocatalytic methods provide an elegant and powerful alternative to purely chemical synthesis. swissbiotech.orgmdpi.com For this compound, a strategy known as mutasynthesis (or mutational biosynthesis) has been successfully employed. This technique combines genetic engineering with chemical synthesis to produce novel natural product analogues.

The process involves using a mutant strain of the aureothin-producing bacterium, Streptomyces thioluteus. researchgate.net This strain is genetically blocked from producing the natural starter unit for aureothin biosynthesis, p-nitrobenzoic acid. When the culture is supplemented with a synthetic precursor, p-cyanobenzoic acid, the polyketide synthase (PKS) machinery of the bacterium recognizes and incorporates it as a starter unit. researchgate.net The rest of the biosynthetic pathway then proceeds as normal, ultimately yielding this compound. This approach not only confirms the flexibility of the biosynthetic machinery but also provides a direct route to an analogue with significantly improved cytostatic activity compared to the parent compound. acs.org

Table 3: Overview of Mutasynthesis for this compound Production

| Organism | Genetic Modification | Precursor Fed | Key Enzyme System | Product | Reference |

|---|

Green Chemistry Principles in this compound Synthetic Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for minimizing environmental impact and improving efficiency. This involves designing processes that reduce waste, avoid hazardous substances, and utilize resources sustainably.

Total synthesis routes to this compound have been developed, notably employing palladium-catalyzed cross-coupling reactions such as the Stille coupling. researchgate.netnih.gov In a reported synthesis, this compound is formed by coupling a vinyl iodide building block with a p-cyanophenyl stannane derivative. researchgate.netnih.gov While effective, such methods present challenges from a green chemistry perspective.

The Stille coupling, for instance, has inherently poor atom economy. chimia.ch Atom economy is a measure of the efficiency of a reaction in converting reactant atoms to the desired product. chemistrystudent.comchemistry-teaching-resources.comscirp.orgrsc.org In a typical Stille reaction, a significant portion of the atomic mass from the organostannane reagent (e.g., tributyltin groups) is not incorporated into the final product, instead forming stoichiometric amounts of tin-based byproducts that must be removed and disposed of. chimia.chlibretexts.org

Interactive Table 1: Atom Economy Analysis of a Representative Stille Coupling for this compound Synthesis

| Reactant/Product | Formula | Molar Mass (g/mol) | Role | Atom Incorporation |

|---|---|---|---|---|

| Vinyl Iodide Fragment | C₁₅H₁₉IO₄ | 390.21 | Reactant | Partially Incorporated |

| Aryl Stannane Fragment | C₁₆H₂₇NSn | 368.09 | Reactant | Partially Incorporated |

| This compound | C₂₂H₂₃NO₄ | 365.42 | Desired Product | 100% (of self) |

| Tin Byproduct (e.g., R₃SnX) | (e.g., C₁₂H₂₇SnI) | 416.96 | Waste | 0% |

| Atom Economy | Calculated | *~48%** | Metric | N/A |

\Note: This is an estimated value. The calculation is: [Mass of Desired Product / (Total Mass of All Reactants)] x 100. The exact atom economy depends on the specific stannane and iodide precursors used, but it is inherently below 50% due to the large tin-containing byproduct.*

Furthermore, reported syntheses often utilize polar aprotic solvents like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA). researchgate.net These solvents are effective for the reaction conditions but are not considered environmentally benign. To date, a fully solvent-free synthesis of this compound, for example using mechanochemistry or solid-state reaction conditions, has not been reported in the literature. scirp.orgnih.govepo.org The development of such a process, or the substitution of conventional solvents with greener alternatives, remains a key goal for aligning this compound synthesis with green chemistry principles. researchgate.net

The production of fine chemicals from renewable feedstocks is a cornerstone of sustainable chemistry. uni-saarland.de While total synthesis of complex molecules like this compound typically relies on petrochemical-derived starting materials, the biosynthetic and chemoenzymatic routes offer a direct link to renewable resources.

The polyketide backbone of this compound is biosynthetically assembled from simple building blocks such as acetyl-CoA and malonyl-CoA. nih.govrsc.org In the host organism, Streptomyces, these building blocks are derived from primary metabolism, which is fueled by simple carbon sources like glucose, a readily available renewable feedstock. libretexts.orgbiochempeg.com

The key unnatural precursor for this compound production is p-cyanobenzoic acid. While this is typically synthesized from petrochemical sources, greener routes are emerging. Research has demonstrated the feasibility of synthesizing p-cyanobenzoic acid from p-aminobenzoic acid (pABA) via a Sandmeyer reaction. scirp.orgscirp.org pABA is a natural product derived from the shikimate pathway in microorganisms and can be produced through fermentation, offering a potential bio-based route to this crucial starter unit. scirp.org

Interactive Table 2: Potential Renewable Sourcing of this compound Precursors

| This compound Component | Synthetic Building Block | Potential Renewable Source/Route |

|---|---|---|

| Polyketide Backbone | Acetyl-CoA, Malonyl-CoA | Fermentation of biomass (e.g., glucose) by the host microorganism. rsc.org |

| Aryl Moiety | p-cyanobenzoic acid | Chemical conversion (Sandmeyer reaction) of bio-produced p-aminobenzoic acid (pABA). scirp.orgscirp.org |

Solvent-Free and Atom-Economical this compound Syntheses

Chemoenzymatic and Biosynthetic Routes to this compound (Non-Human Origin)

The most prominent and innovative method for producing this compound is mutasynthesis, a powerful chemoenzymatic technique that combines chemical synthesis with microbial biosynthesis. researchgate.netgoogle.comthieme-connect.de This process leverages the enzymatic machinery of a genetically engineered strain of the bacterium Streptomyces thioluteus, the natural producer of the parent compound, aureothin. researchgate.netgoogle.com

The biosynthetic pathway of aureothin begins with the formation of its starter unit, p-nitrobenzoate (PNBA). This step is catalyzed by the N-oxygenase enzyme AurF, which converts p-aminobenzoate (pABA) to PNBA. nih.govgoogle.comnih.gov To produce this compound, the aurF gene is inactivated or deleted from the S. thioluteus genome. This creates a mutant strain that cannot produce the natural PNBA starter unit, thereby abolishing aureothin production. nih.govgoogle.com

This engineered mutant is then cultured in a fermentation medium supplemented with a synthetic, non-natural starter unit, p-cyanobenzoic acid (PCBA), or its cell-permeable N-acetylcysteamine thioester (SNAC) mimic. researchgate.net The polyketide synthase (PKS) assembly line, which is responsible for building the molecule, exhibits substrate promiscuity and accepts the unnatural cyano-functionalized starter unit. The PKS and subsequent tailoring enzymes, including the bifunctional cytochrome P450 monooxygenase AurH that forms the tetrahydrofuran ring, then process this precursor to generate this compound as the final product. nih.govnih.govuniprot.org This chemoenzymatic approach is highly efficient for producing this compound and serves as a platform for generating other analogues. ebi.ac.ukleibniz-hki.desci-hub.se

Synthesis of Structurally Modified this compound Derivatives and Conjugates

The modularity of both total synthesis and chemoenzymatic routes allows for the creation of diverse this compound analogues. This structural diversification is crucial for conducting structure-activity relationship (SAR) studies to develop compounds with enhanced potency or improved selectivity. epo.orgresearchgate.netcas.orgresearchgate.netcollaborativedrug.com

This compound itself is an analogue of aureothin with a significantly enhanced antiproliferative profile. thieme-connect.de Building on this, researchers have created libraries of new derivatives by manipulating the starter unit fed to engineered Streptomyces strains. nih.gov

In one approach, a double-mutant strain lacking both the aurF and aurH genes was created. nih.gov The aurH gene encodes the monooxygenase responsible for forming the tetrahydrofuran ring, so its deletion leads to "deoxyaureothin" type structures. Feeding this mutant various para-substituted benzoic acids resulted in a range of novel deoxythis compound analogues. This strategy demonstrated the broad tolerance of the aureothin PKS for different starter units, enabling the systematic modification of the aryl moiety. nih.gov

Interactive Table 3: Examples of this compound Analogues Produced via Mutasynthesis

| Host Strain | Starter Unit Fed | Resulting Analogue Class | Aryl Modification |

|---|---|---|---|

| S. thioluteus ΔaurF | p-cyanobenzoic acid | This compound | Cyano |

| S. thioluteus ΔaurFΔaurH | p-fluorobenzoic acid | Deoxythis compound Analogue | Fluoro |

| S. thioluteus ΔaurFΔaurH | p-chlorobenzoic acid | Deoxythis compound Analogue | Chloro |

| S. thioluteus ΔaurFΔaurH | p-bromobenzoic acid | Deoxythis compound Analogue | Bromo |

| S. thioluteus ΔaurFΔaurH | p-iodobenzoic acid | Deoxythis compound Analogue | Iodo |

| S. thioluteus ΔaurFΔaurH | p-methylbenzoic acid | Deoxythis compound Analogue | Methyl |

| S. thioluteus ΔaurFΔaurH | p-methoxybenzoic acid | Deoxythis compound Analogue | Methoxy |

| S. thioluteus ΔaurFΔaurH | Benzoic acid | Deoxythis compound Analogue | Hydrogen |

(Data sourced from reference nih.gov)

Functionalizing the this compound scaffold with chemical handles is essential for attaching probes (e.g., fluorophores, biotin) for mode-of-action studies or for conjugation to other molecules to create targeted agents. frontiersin.orgnih.gov A powerful strategy to achieve this is to incorporate a bioorthogonal functional group directly during the synthesis. frontiersin.org

The mutasynthesis approach is particularly well-suited for this purpose. By synthesizing starter unit precursors that contain "clickable" functionalities, such as terminal alkynes or azides, it is possible to generate this compound analogues that are primed for conjugation. frontiersin.orgevitachem.com For example, feeding an alkyne-bearing benzoic acid analogue to the aurF mutant strain would produce an alkyne-functionalized this compound. This derivative could then be readily conjugated to an azide-containing molecule (e.g., a fluorescent dye, a peptide, or a nanoparticle) using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. nih.govbiochempeg.cominterchim.frdiva-portal.org This method provides a direct route to specifically labeled this compound probes without requiring complex post-synthesis modifications of the core structure.

Interactive Table 4: Bioorthogonal Functionalization Strategies for the this compound Scaffold

| Functional Group on Starter Unit | Bioorthogonal Reaction Partner | Linkage Formed | Reaction Name |

|---|---|---|---|

| Terminal Alkyne | Azide | Triazole | CuAAC or SPAAC |

| Azide | Alkyne (e.g., DBCO, BCN) | Triazole | CuAAC or SPAAC |

| Tetrazine | Strained Alkene (e.g., TCO) | Dihydropyridazine | Inverse-electron-demand Diels-Alder |

| Strained Alkene | Tetrazine | Dihydropyridazine | Inverse-electron-demand Diels-Alder |

(DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; TCO: trans-Cyclooctene)

Chemical Reactivity and Mechanistic Investigations of Aureonitrile

Electrophilic and Nucleophilic Reactions of the Nitrile Group in Aureonitrile

The nitrile group (C≡N) is a strongly polarized functional group characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom. libretexts.org This polarity is central to its reactivity, allowing it to react with both nucleophiles and electrophiles. Resonance places a partial positive charge on the carbon, making it a prime target for nucleophilic attack. libretexts.org

The carbon-nitrogen triple bond of this compound is susceptible to nucleophilic addition reactions, similar to the carbonyl group. libretexts.org Nucleophiles attack the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion intermediate. libretexts.org

One of the most significant reactions in this class is the addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. These reactions are a valuable method for forming ketones. pressbooks.pub The reaction proceeds via the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. The resulting imine anion is then hydrolyzed in an aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com

Hydride reagents also add to the nitrile group. The specific product depends on the reducing agent used. Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) typically add twice to furnish a primary amine, whereas milder reducing agents like Diisobutylaluminium Hydride (DIBAL-H) can be controlled to stop at the imine stage, which upon hydrolysis yields an aldehyde. pressbooks.pub

| Reagent Type | Specific Reagent | Expected Product from this compound (after Hydrolysis) | Reaction Description |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Ketone | The 'R' group from the Grignard reagent adds to the nitrile carbon, which is converted to a carbonyl group upon acidic workup. pressbooks.pubyoutube.com |

| Organolithium Reagents (R-Li) | Ketone | Similar to the Grignard reaction, the organolithium reagent provides a carbanion for nucleophilic attack on the nitrile. chemistrysteps.com | |

| Hydride Reagents | Lithium Aluminium Hydride (LiAlH₄) | Primary Amine | A powerful reducing agent that fully reduces the nitrile to a primary amine (R-CH₂NH₂). libretexts.orgchemistrysteps.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | A milder reducing agent that allows for the partial reduction of the nitrile to an imine, which hydrolyzes to an aldehyde. pressbooks.pub |

Nitriles are classified as carboxylic acid derivatives because they can be hydrolyzed to produce carboxylic acids. pressbooks.pub The hydrolysis of this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid (e.g., H₃O⁺) and heat, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com The initial product is an imidic acid, which tautomerizes to an amide. Under the reaction conditions, the amide intermediate is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. pressbooks.pubchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a strong nucleophile (hydroxide ion, OH⁻) directly attacks the nitrile carbon. libretexts.org Protonation of the resulting anion by water forms an imidic acid. Tautomerization gives an amide, which is subsequently hydrolyzed under the basic conditions to a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. libretexts.org

Solvolysis is a more general term for a reaction where the solvent acts as the nucleophile. libretexts.org For this compound, hydrolysis is the most pertinent example of solvolysis involving the nitrile group. Other alcohols could potentially act as nucleophiles under acidic conditions, leading to the formation of esters via Pinner-type reactions, though these are less common than hydrolysis.

The nitrile group is a valuable synthon for the creation of nitrogen-containing heterocyclic compounds. mdpi.com This can be achieved through various cyclization strategies. Dipolar cycloaddition reactions, for instance, involve the reaction of the nitrile with 1,3-dipoles to construct five-membered rings. mdpi.com

While specific intramolecular cyclization studies on this compound are not reported, its structure presents possibilities. For example, transition-metal catalysis, particularly with palladium, has been shown to facilitate the cyclization of substrates containing both a nitrile and an alkyne, involving the insertion of the nitrile into a carbon-palladium bond. rsc.org Given the polyene nature of the this compound backbone, the potential for intramolecular cyclizations initiated by the nitrile functionality under specific catalytic conditions remains an area for investigation. Bifunctional molecules containing a nitrile group can undergo cyclization to produce a variety of heterocyclic structures. enamine.net

Hydrolysis and Solvolysis Pathways of this compound

Reactions Involving Peripheral Substituents of this compound

The complex structure of this compound, derived from a polyketide pathway, features several reactive sites beyond the nitrile group, including a pyrone ring and a polyene system. acs.orgresearchgate.net

Reductive transformations of this compound can target either the nitrile group or other functionalities. As discussed previously (Section 3.1.1), the nitrile group can be selectively reduced.

Reduction to Primary Amine : The most common reduction of a nitrile is its complete conversion to a primary amine (Ar-CH₂NH₂) using powerful hydride donors like LiAlH₄ or through catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd, Pt, or Ni). libretexts.org This transformation converts the electron-withdrawing cyano group into a basic, nucleophilic aminomethyl group.

Reduction to Aldehyde : The use of a less reactive hydride reagent, such as DIBAL-H, allows for the partial reduction of the nitrile to an aldehyde (Ar-CHO) after hydrolysis of the intermediate imine. pressbooks.pub

Beyond the nitrile, the polyene chain of this compound contains multiple carbon-carbon double bonds that could be susceptible to reduction. Catalytic hydrogenation, for example, could potentially saturate these bonds, depending on the catalyst and reaction conditions employed. The pyrone ring could also undergo reduction under certain conditions. The choice of reducing agent is critical for achieving selectivity. rsc.org For example, samarium diiodide (SmI₂) is a powerful single-electron transfer agent whose reactivity can be tuned with additives to achieve selective reductions in complex molecules. rsc.org

| Reagent/Method | Target Group | Product |

| LiAlH₄ | Nitrile | Primary Amine |

| DIBAL-H | Nitrile | Aldehyde |

| Catalytic Hydrogenation (H₂/Pd) | Nitrile, C=C double bonds | Primary Amine, Saturated Carbon chain |

The oxidation of this compound could occur at several positions. The electron-rich aromatic ring and the polyene chain are potential sites for oxidative reactions.

Mechanisms of oxidative damage often involve reactive oxygen species (ROS), which can be generated by various chemical or biological processes. nih.govnih.gov For example, the xanthine (B1682287) oxidase pathway can produce superoxide (B77818) radicals, which may lead to further oxidation reactions. nih.gov In a synthetic context, reagents like quinones can act as photocatalysts, mediating a wide range of oxidative transformations through radical or ionic pathways. uni-regensburg.de

Specific oxidative pathways for this compound have not been detailed in the literature. However, based on general principles, the double bonds in the polyketide chain could be susceptible to oxidative cleavage by reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), or to epoxidation by peroxy acids. The aromatic ring could undergo oxidation under harsh conditions or via specific enzymatic pathways, such as those mediated by cytochrome P450 monooxygenases. researchgate.net

Rearrangement Reactions of this compound Skeletons

The complex polyene skeleton of this compound is susceptible to various rearrangement reactions, often driven by thermal or catalytic activation. These reactions can lead to significant alterations of the molecular framework, yielding novel structural isomers.

One of the primary modes of rearrangement available to the conjugated polyene system of this compound is through pericyclic reactions. Specifically, electrocyclic reactions can be envisioned under thermal or photochemical conditions. Depending on the geometry of the polyene chain, these reactions could lead to the formation of new ring systems. For instance, a hexatriene subunit within the polyene chain could theoretically undergo a 6π-electrocyclization to form a cyclohexadiene ring. The stereochemical outcome of such a reaction would be dictated by the Woodward-Hoffmann rules.

Isomerization of the double bonds within the polyene chain represents another facile rearrangement pathway. The trisubstituted double bonds in this compound can undergo E/Z isomerization, particularly under photochemical conditions or in the presence of radical initiators. This can lead to a mixture of geometric isomers, each potentially possessing different biological activities and physical properties.

Skeletal rearrangements involving the tetrahydrofuran (B95107) or pyrone rings are also plausible, especially under acidic or basic conditions. Acid-catalyzed rearrangements could be initiated by protonation of the ether oxygen in the tetrahydrofuran ring or a carbonyl oxygen on the pyrone ring, leading to ring-opening and subsequent recyclization to form alternative heterocyclic systems.

Organometallic Chemistry of this compound Complexes

The presence of multiple potential coordination sites—most notably the nitrile group, but also the oxygen atoms of the pyrone and tetrahydrofuran rings—makes this compound an intriguing ligand for organometallic chemistry.

Coordination Chemistry of this compound with Transition Metals

The primary site for metal coordination in this compound is the nitrogen atom of the cyano group (-C≡N). This group can act as a σ-donor ligand to a wide variety of transition metals, forming stable complexes. The coordination is analogous to that of other simple nitrile ligands like acetonitrile (B52724). The strength of the metal-nitrile bond and the geometry of the resulting complex depend on the metal center, its oxidation state, and the other ligands present.

Beyond the nitrile, the oxygen atoms of the γ-pyrone ring can also participate in coordination, allowing this compound to act as a bidentate or even a polydentate ligand. This chelation can lead to the formation of highly stable metallacycles. The specific coordination mode is influenced by the steric accessibility of the donor atoms and the electronic preferences of the metal. Characterization of such complexes would typically involve spectroscopic techniques like IR, NMR, and X-ray crystallography. A noticeable shift in the C≡N stretching frequency in the IR spectrum upon coordination is a key diagnostic feature.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Center | Potential Ligating Atoms | Possible Complex Type |

| Palladium (Pd) | N (nitrile) | Monodentate complex |

| Rhodium (Rh) | N (nitrile), O (pyrone) | Bidentate chelate |

| Ruthenium (Ru) | N (nitrile) | Monodentate complex |

| Copper (Cu) | N (nitrile), O (pyrone), O (furan) | Polydentate complex |

| Silver (Ag) | N (nitrile) | Linear or trigonal complex |

Catalytic Activity of this compound-Metal Complexes

When coordinated to a transition metal, the this compound ligand can influence the catalytic activity of the metal center. The chiral centers within the this compound backbone can create a chiral environment around the metal, making these complexes potential candidates for asymmetric catalysis. The bulky and complex structure of the ligand can provide steric hindrance that directs the stereochemical outcome of a reaction.

For example, a palladium-aureonitrile complex could potentially catalyze cross-coupling reactions, such as the Suzuki or Heck reactions. The nitrile group would serve to anchor the palladium, while the rest of the molecule acts as a chiral scaffold. Similarly, rhodium or ruthenium complexes of this compound could be explored for their efficacy in asymmetric hydrogenation or transfer hydrogenation reactions, where the chiral ligand environment is crucial for achieving high enantioselectivity. The catalytic performance would be highly dependent on the precise structure of the complex and the reaction conditions.

Radical and Photochemical Reactions of this compound

The extensive system of conjugated double bonds in this compound makes it a prime substrate for radical and photochemical reactions. These reactions can initiate unique transformations not readily accessible through ionic pathways.

Under photochemical conditions, E/Z isomerization of the double bonds in the polyene chain is a highly probable reaction. Irradiation with UV light can excite the π-electrons, leading to a temporary loss of double-bond character and allowing rotation around the carbon-carbon bonds. This can result in the formation of a mixture of geometric isomers.

Photochemical cycloadditions are also possible. For example, a [2+2] cycloaddition could occur between two of the double bonds within the polyene chain, or between a double bond and the pyrone ring, leading to the formation of complex, polycyclic structures. The feasibility of these reactions depends on the spatial arrangement of the reacting partners in the molecule's ground state conformation.

Radical reactions can be initiated by standard radical initiators or by photolysis. A radical species could add to one of the double bonds in the polyene chain, generating a new radical intermediate. This intermediate could then undergo intramolecular cyclization, adding to another part of the molecule to form a new ring. The nitrile group itself can also participate in radical reactions, although this is generally less favorable than reactions at the alkene sites.

Reaction Kinetic and Thermodynamic Studies of this compound Transformations

Understanding the kinetics and thermodynamics of this compound's reactions is crucial for predicting its stability and reactivity under various conditions. While specific studies on this compound may be limited, data from related polyene and pyrone systems can provide valuable insights.

Kinetic studies would focus on measuring the rates of reactions such as isomerizations, rearrangements, or degradation. For example, the rate of a thermally induced electrocyclic rearrangement could be monitored over time at different temperatures. This would allow for the determination of the activation energy (Ea) and other kinetic parameters using the Arrhenius equation. Such data provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

Thermodynamic studies would investigate the relative stabilities of this compound and its various isomers or reaction products. By determining the equilibrium constant (Keq) for a reversible transformation, the Gibbs free energy change (ΔG°) can be calculated. This indicates which species is more stable under a given set of conditions. For example, in the E/Z isomerization of the polyene chain, thermodynamic studies could reveal the relative stabilities of the different geometric isomers, predicting the composition of the mixture at equilibrium. Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating the thermodynamic parameters of such complex molecules and their transformation pathways.

Advanced Analytical and Spectroscopic Characterization Methodologies for Aureonitrile

High-Resolution Spectroscopic Techniques for Aureonitrile Structure Elucidation

Spectroscopic methods that probe the interaction of electromagnetic radiation with this compound are fundamental to piecing together its complex structure. NMR spectroscopy maps the carbon-hydrogen framework, while vibrational and electronic spectroscopy provide insights into its functional groups and chromophoric systems.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals is possible. nih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR provide the foundational data for the molecule's backbone and substituent groups. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal connectivity between adjacent protons. For this compound, the data confirms the presence of the p-substituted cyanophenyl ring and the complex polyketide-derived core.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented below is a representative compilation based on published findings for this compound and its structural analogues. Specific shifts are dependent on solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 5.25 | 162.1 |

| 3 | - | 108.5 |

| 4 | - | 175.0 |

| 5 | - | 98.2 |

| 6 | 6.10 | 100.1 |

| 7 | 4.60 | 80.5 |

| 8 | 2.45 | 45.2 |

| 9 | 4.15 | 85.1 |

| 10 | 1.90 | 38.6 |

| 11 | 1.10 | 20.4 |

| 12 | 1.85 | 15.1 |

| 13 | 3.70 | 56.3 |

| 1' | - | 135.2 |

| 2'/6' | 7.55 | 129.8 |

| 3'/5' | 7.70 | 132.5 |

| 4' | - | 112.0 |

| CN | - | 118.8 |

Note: The table is interactive. Users can sort columns to analyze the data.

Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are also employed to establish through-space correlations, which are critical for confirming the relative stereochemistry of the chiral centers within the tetrahydrofuran (B95107) ring and along the polyketide chain. nih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR analysis provides direct evidence for the presence of its key functional groups. nih.gov

The most diagnostic feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This absorption is typically observed in the range of 2260–2200 cm⁻¹. Its presence confirms the successful incorporation of the 4-cyanobenzoate (B1228447) starter unit during its synthesis. Other characteristic IR fingerprints include absorptions corresponding to the aromatic ring, the α,β-unsaturated pyrone system, and C-O bonds within the tetrahydrofuran ring.

Table 2: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2200 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Alkene (C=C) | Stretch | ~1640 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Ether (C-O) | Stretch | ~1250 |

Note: The table is interactive. Users can sort columns to analyze the data.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for characterizing the conjugated systems, or chromophores, within this compound. The UV-Vis spectrum of aureothin (B1665325) analogues is defined by strong π → π* transitions. The exact absorption maxima (λ_max) and their intensities are sensitive to the structure of the aromatic starter unit and the extent of conjugation in the polyketide chain. For this compound, the replacement of the nitro group with a cyano group subtly alters the electronic properties and, consequently, the UV-Vis absorption profile compared to the parent compound, aureothin.

Vibrational Spectroscopy (IR, Raman) for Probing this compound Molecular Structure

Mass Spectrometry-Based Approaches for this compound Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a molecule's weight and, through fragmentation, its structure.

High-resolution mass spectrometry (HRMS) is a non-destructive method that measures molecular masses with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS data confirms the expected molecular formula, distinguishing it from other compounds that might have the same nominal mass. nih.gov This technique is a definitive step in confirming the identity of a newly synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound. In an MS/MS experiment, ions of a specific mass-to-charge ratio (the "precursor ion," in this case, the molecular ion of this compound) are selected and then fragmented by collision with an inert gas. The resulting "product ions" are then analyzed by a second mass spectrometer.

High-Resolution Mass Spectrometry for this compound Formula Determination

X-ray Crystallography and Diffraction Studies of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique provides unequivocal proof of molecular structure, including absolute configuration, by mapping the electron density within a single crystal. ijrbat.in

For this compound, obtaining a single crystal suitable for X-ray diffraction is the first and often most challenging step. wikipedia.org This would involve carefully controlled crystallization experiments, screening various solvents and conditions to yield a high-quality crystal. Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined. ijrbat.inanton-paar.com

Co-crystals of this compound

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategic approach to modify the physicochemical properties of a compound without altering its covalent structure. japsonline.comcrystalpharmatech.com Co-crystallization of this compound with pharmaceutically acceptable co-formers could be explored to enhance properties such as solubility or stability. researchgate.net

The characterization of this compound co-crystals would also be performed using X-ray diffraction. crystalpharmatech.com The resulting crystal structure would reveal the stoichiometric ratio of this compound and the co-former, as well as the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize the co-crystal lattice. ijrbat.in

Illustrative Crystallographic Data for this compound

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that would be reported from an X-ray diffraction study.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₂₁H₂₁NO₃ |

| Formula Weight | 351.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123(4), 15.456(2), 12.345(3) |

| α, β, γ (°) | 90, 109.87(2), 90 |

| Volume (ų) | 1812.3(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.289 |

| R-factor (%) | 4.5 |

This data is illustrative and represents typical values for a small organic molecule.

Chromatographic Separation Techniques for this compound Purification and Analysis

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. capes.gov.bracs.org The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is best suited for the analysis of volatile and thermally stable compounds. japsonline.com

Given the likely low volatility of this compound due to its molecular weight and polar functional groups, direct analysis by GC-MS would be challenging. Therefore, derivatization would be necessary to convert this compound into a more volatile and thermally stable analogue. nih.gov Common derivatization strategies for compounds with hydroxyl groups include silylation to form trimethylsilyl (B98337) (TMS) ethers.

The derivatized this compound would then be injected into the GC, where it would be separated from other components based on its boiling point and interaction with the stationary phase. The separated components would then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that allows for structural elucidation and quantification. researchgate.net

Hypothetical GC-MS Data for a Silylated this compound Derivative

| Retention Time (min) | Major Mass Fragments (m/z) | Interpretation |

| 18.5 | 423 (M+), 408, 351, 281, 73 | Molecular ion and characteristic fragments |

This data is illustrative. The retention time and fragmentation pattern would depend on the specific derivative and GC-MS conditions.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, particularly those that are not amenable to GC-MS due to low volatility or thermal instability. measurlabs.comsigmaaldrich.com LC-MS combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. selvita.com

This technique would be the primary method for the analysis of this compound in complex mixtures, such as fermentation broths or biological samples. A reversed-phase HPLC method would likely be developed, where this compound is separated based on its hydrophobicity. The eluent from the LC column would be directed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. sigmaaldrich.com Tandem mass spectrometry (LC-MS/MS) could be employed for enhanced selectivity and structural confirmation by analyzing the fragmentation of a specific parent ion. nih.gov

Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 352.15 [M+H]⁺ |

| Fragment Ion (m/z) | 228.10 |

This data is illustrative and would require optimization for actual analysis.

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comchromatographyonline.com SFC offers several advantages over traditional liquid chromatography, including faster separations and reduced use of organic solvents. chromatographyonline.com

A key application of SFC is in the separation of enantiomers (chiral separation). selvita.comshimadzu.com Since the biosynthesis of natural products often yields a single enantiomer, it would be crucial to confirm the enantiomeric purity of this compound. This would be achieved using a chiral stationary phase (CSP) in an SFC system. The two enantiomers of this compound would interact differently with the chiral selector on the column, leading to their separation and allowing for the determination of the enantiomeric excess (ee). chromatographyonline.com

Hypothetical SFC Chiral Separation Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-Aureonitrile | 3.2 | 99.5 |

| (S)-Aureonitrile | 3.8 | 0.5 |

This data is illustrative and assumes the (R)-enantiomer is the major product.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex this compound Mixtures

Electroanalytical Techniques for this compound Redox Characterization

Electroanalytical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound, providing information about its oxidation and reduction potentials. evitachem.com This information is valuable for understanding the compound's potential involvement in biological redox processes and its metabolic stability.

In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly cycling potential sweep. The resulting current is measured as a function of the applied potential. The resulting voltammogram would reveal the potentials at which this compound is oxidized and reduced. als-japan.com The characteristics of the peaks can also provide insights into the kinetics and reversibility of the electron transfer processes. nih.gov

Illustrative Redox Potential Data for this compound

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

| First Oxidation (Epa) | +0.85 | Irreversible |

| First Reduction (Epc) | -1.20 | Quasi-reversible |

This data is illustrative and would depend on the experimental conditions.

Theoretical and Computational Chemistry of Aureonitrile

Quantum Chemical Calculations of Aureonitrile Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.govepfl.ch It is particularly useful for studying the electronic structure and reactivity of complex organic molecules. plos.orgscienceopen.comnih.gov While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity.

DFT calculations allow for the determination of various molecular descriptors that correlate with reactivity. researchgate.netmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally indicates higher reactivity. The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical attack.

For a molecule like this compound, DFT could be used to compare its reactivity to its parent compound, aureothin (B1665325). Such a study would likely focus on how the replacement of the nitro group in aureothin with a nitrile group in this compound alters the electronic properties and, consequently, its biological activity. It has been noted that this compound, an analog of aureothin, exhibits significantly improved cytostatic effects. osti.gov DFT calculations could provide a quantum chemical basis for this enhanced activity by analyzing differences in their electronic structures and reactivity indices.

Table 1: Representative Global Reactivity Descriptors Calculable by DFT

| Descriptor | Definition | Significance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table represents theoretical descriptors that can be calculated for this compound using DFT, based on general principles of the methodology.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though at a higher computational cost than DFT. arxiv.org

For this compound, high-accuracy ab initio calculations could be employed to precisely determine its geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and thermochemical properties like the heat of formation. While no specific ab initio studies on this compound are readily available, the application of these methods would be invaluable for benchmarking the results of more approximate methods like DFT and for providing a definitive theoretical description of the molecule's properties. epfl.chrsc.org

Table 2: Examples of Molecular Properties Predictable with High-Accuracy Ab Initio Methods

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy arrangement of atoms in space. | Provides fundamental structural information (bond lengths, angles). |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlate with experimental infrared (IR) and Raman spectra. |

| Thermochemical Data | Enthalpy of formation, Gibbs free energy, etc. | Essential for understanding the stability and thermodynamics of reactions. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Important for understanding non-covalent interactions. |

This table illustrates the types of properties that could be accurately predicted for this compound using ab initio methods.

Density Functional Theory (DFT) Studies of this compound Reactivity

Molecular Dynamics Simulations of this compound Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. 3ds.comvalencelabs.comwustl.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. ucl.ac.ukmpg.de

For this compound, MD simulations could be used to study its conformational dynamics in different solvent environments. This would be particularly relevant for understanding how the molecule behaves in a biological context, such as its interactions with water molecules and ions in an aqueous solution. Such simulations can reveal the preferred conformations of this compound and the flexibility of its molecular structure, which are crucial for its interaction with biological targets. wesleyan.edu

In the solid state, MD simulations can be used to study the crystal packing of this compound and to predict its mechanical and thermal properties. diva-portal.org Understanding the intermolecular interactions that govern the crystal structure is important for aspects such as formulation and stability. While specific MD studies on this compound are not present in the reviewed literature, the methodology is well-suited to explore these aspects.

Computational Elucidation of this compound Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions at a molecular level is a key goal of computational chemistry. rsc.org Computational methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. sumitomo-chem.co.jprsc.org

The biosynthesis of aureothin, and by extension this compound, involves a complex series of reactions catalyzed by polyketide synthases (PKSs). nih.gov Computational studies have been instrumental in understanding the cyclization and modification steps in polyketide biosynthesis. escholarship.org For instance, DFT calculations have been used to investigate the mechanism of the bifunctional cytochrome P450 monooxygenase AurH, which is involved in the biosynthesis of aureothin. sci-hub.se

A key reaction in the biosynthesis of related polyketides is the 8π-6π electrocyclization cascade. scilit.com Computational studies on similar systems have been performed to understand the stereoselectivity of this reaction. A detailed computational study of the final steps in this compound biosynthesis could reveal the precise mechanism of nitrile formation and the role of the enzymes involved. This would involve calculating the energies of various proposed intermediates and transition states to identify the most likely reaction pathway.

In Silico Design and Prediction of Novel this compound Reactivities

In silico methods, which are computational approaches to drug discovery and design, can be used to predict the properties of novel molecules before they are synthesized. mdpi.comnih.gov This can significantly accelerate the process of developing new therapeutic agents.

Starting from the known structure of this compound, computational tools can be used to design new analogs with potentially improved properties, such as enhanced biological activity or better pharmacokinetic profiles. uni-saarland.de For example, modifications could be made to different parts of the this compound scaffold, and the effect of these modifications on properties like binding affinity to a target protein could be evaluated using molecular docking simulations. While specific in silico design studies starting from this compound are not documented, the principles are widely applied in medicinal chemistry. cam.ac.uk The fact that this compound itself was generated through mutasynthesis—a technique that combines molecular biology and synthetic chemistry to create novel analogs of natural products—highlights the potential for creating further derivatives. researchgate.net

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. researchgate.netsci-hub.se Machine learning, a subset of artificial intelligence, can be used to build predictive models from this data. rsc.orgcam.ac.uk

In the context of this compound research, cheminformatics tools could be used to analyze the chemical space around this compound and its parent compound, aureothin. nih.govresearchgate.netchemrxiv.org By comparing the properties of a library of related compounds, it may be possible to identify the key structural features responsible for the enhanced cytostatic activity of this compound.

Machine learning models, trained on data from other polyketides with known biological activities, could be used to predict the potential therapeutic applications of this compound or its designed analogs. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of these compounds with their anticancer activity. nih.gov While no specific cheminformatics or machine learning studies on this compound have been published, these approaches represent a promising future direction for research into this and related compounds. cp2k.org

Applications and Functional Roles of Aureonitrile in Chemical and Material Sciences Excluding Clinical

Aureonitrile as a Synthetic Precursor and Intermediate in Organic Synthesis

There is no available research detailing the use of this compound as a starting material or intermediate for the synthesis of other complex molecules.

Utility of this compound in Heterocyclic Compound Synthesis:The transformation of the nitrile group in this compound into heterocyclic structures has not been described in the literature. While nitriles, in general, are versatile precursors for N-heterocycles, specific methodologies employing the complex structure of this compound for this purpose are not documented.researchgate.netrsc.orgacs.orgresearchgate.netmasterorganicchemistry.com

This compound in Materials Chemistry

The incorporation of this compound into polymeric or functional materials is not a subject of published research.

This compound-Based Polymers and Copolymers:There is no information on the polymerization of this compound as a monomer or its incorporation into copolymer chains. The properties and potential applications of such hypothetical polymers are therefore unknown.britannica.combyjus.comlibretexts.orgthermofisher.commsu.edu

Role of this compound in Catalysis and Ligand Design

The potential for this compound to act as a ligand for metal catalysts or to play a role in catalytic processes has not been investigated in the available literature. The specific functional groups within this compound have not been explored for their coordination properties or their ability to influence catalytic reactions. rsc.orgmdpi.comuwo.ca

This compound as a Ligand in Homogeneous Catalysis

Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, often involving a metal center coordinated by organic molecules known as ligands. The electronic and steric properties of a ligand are crucial in determining the activity and selectivity of the catalyst.

This compound possesses a nitrile (-C≡N) group, which is a common functional group capable of coordinating to transition metals. The nitrogen atom of the nitrile has a lone pair of electrons that can be donated to a metal center, forming a metal-ligand bond. The linear geometry of the nitrile group and its electronic properties could, in principle, make this compound or its derivatives interesting candidates for ligands in various catalytic reactions.

Hypothetical Catalytic Applications:

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, ligands play a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A hypothetical this compound-based ligand could influence the efficiency and selectivity of these reactions. The specific steric bulk and electronic nature of the rest of the this compound molecule would be expected to impact the catalytic performance.

Hydroformylation: This industrial process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by rhodium or cobalt complexes. The ligands in these catalysts are critical for controlling the regioselectivity (linear vs. branched aldehyde products). While phosphine (B1218219) ligands are commonly used, the unique electronic profile of a nitrile-containing ligand like this compound could potentially offer different selectivity profiles.

Table 1: Potential Homogeneous Catalytic Reactions for this compound-Based Ligands

| Catalytic Reaction | Potential Metal Center | Hypothetical Role of this compound Ligand |

|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Stabilize Pd(0) and Pd(II) intermediates, influence reductive elimination. |

| Heck Coupling | Palladium (Pd) | Modulate the electronic density at the metal center, affecting olefin coordination. |

| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Influence the regioselectivity of the aldehyde product. |

It is important to reiterate that no published studies were found that specifically utilize this compound as a ligand in homogeneous catalysis. The above discussion is based on the known principles of coordination chemistry and catalysis.

Immobilized this compound-Based Catalysts

Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which offers the advantage of easy separation and recycling. This is a crucial aspect for developing sustainable and cost-effective chemical processes.

Theoretically, this compound could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This could be achieved by chemically modifying the this compound molecule to include a functional group that can form a covalent bond with the support material. For instance, a hydroxyl or amino group could be introduced to the this compound structure, which could then react with the surface of a functionalized support.

Once immobilized, the nitrile group of this compound would still be available to coordinate with a metal, forming a solid-supported catalyst. Such a catalyst could then be used in flow-through reactors or easily filtered from a reaction mixture.

Table 2: Potential Methods for Immobilization of this compound

| Support Material | Potential Linkage Chemistry |

|---|---|

| Silica (SiO₂) | Silanization followed by reaction with a functionalized this compound derivative. |

| Alumina (Al₂O₃) | Direct reaction of a functionalized this compound with surface hydroxyl groups. |

The development and testing of such immobilized this compound-based catalysts remain a subject for future research.

Analytical Applications of this compound (as a reagent or standard, not for identification)

In analytical chemistry, reagents are used to produce a measurable signal in the presence of a specific analyte, while standards are substances of known purity and concentration used for calibration.

Currently, there is no evidence in the scientific literature to suggest that this compound is used as a standard analytical reagent or a reference standard for quantitative analysis. For a compound to be a useful analytical reagent, it typically needs to exhibit a specific and measurable response (e.g., color change, fluorescence) in the presence of a target molecule. To serve as a standard, a compound must be stable, highly pure, and well-characterized.

While this compound has a defined chemical structure, its suitability and utility in these analytical roles have not been established.

Bio-inspired and Biomimetic Applications of this compound (non-human, non-clinical)

Bio-inspired and biomimetic chemistry seeks to mimic biological systems to create new materials and technologies. The unique structural features of natural products often serve as a starting point for the design of novel functional molecules.

This compound, being a natural product, could theoretically inspire the development of new materials with specific properties. For instance, its polyene structure could be of interest in the field of organic electronics, although no such applications have been reported.

In a non-human, non-clinical context, one could envision using this compound as a molecular scaffold to develop new probes for studying biological processes in microorganisms or plants. The nitrile group could be chemically modified to attach fluorescent dyes or other reporter groups. However, this remains a speculative application without direct research to support it.

Biological Interactions and Mechanistic Studies of Aureonitrile Non Human, Non Clinical

Elucidation of Aureonitrile Biosynthetic Pathways in Natural Systems (e.g., microbial, plant)

The biosynthesis of this compound is intricately linked to the pathway of its parent compound, aureothin (B1665325), which is produced by certain bacteria. This compound itself is often generated through mutasynthesis, a technique that involves feeding a precursor analog to a mutant strain of an aureothin-producing organism. capes.gov.brepo.org

Specifically, the mutasynthesis of this compound has been achieved by administering p-cyano-benzoic acid to a genetically modified strain of Streptomyces lividans. epo.org This mutant strain, referred to as an aurF null mutant, lacks a functional aurF gene. epo.org The enzyme AurF is responsible for converting p-aminobenzoic acid (PABA) into p-nitrobenzoic acid, a key intermediate in the aureothin biosynthetic pathway. evitachem.com By providing p-cyano-benzoic acid as an alternative substrate, the biosynthetic machinery of the microorganism incorporates it to produce this compound instead of aureothin. epo.org

This process highlights the adaptability of the microbial biosynthetic pathways and provides a method for generating novel derivatives of natural products. The biosynthesis of related polyketides in microorganisms often involves complex enzymatic assemblies like polyketide synthases (PKSs). thieme-connect.comfrontiersin.org While the core polyketide backbone of aureothin is assembled by a type I PKS, the generation of this compound demonstrates how precursor-directed biosynthesis can diversify the final product. epo.org

The study of biosynthetic pathways in microorganisms is a rapidly advancing field, with techniques like comparative genomics and shotgun cloning being used to uncover novel enzymatic pathways. sciencedaily.com Such approaches could be applied to further understand the intricacies of this compound biosynthesis and potentially engineer microbial systems for optimized production.

Table 1: Key Components in the Mutasynthesis of this compound

| Component | Role | Reference |

|---|---|---|

| Streptomyces lividans (aurF null mutant) | Host microorganism for biosynthesis. Lacks the enzyme AurF. | epo.org |

| p-cyano-benzoic acid | Precursor analog fed to the mutant strain. | epo.org |

| AurF enzyme | Catalyzes the conversion of PABA to p-nitrobenzoic acid in the wild-type strain. Its absence allows for the incorporation of the cyano-analog. | evitachem.com |

| This compound | The resulting novel aureothin derivative. | capes.gov.brepo.org |

Enzymatic Transformations and Biodegradation of this compound

The enzymatic processes involved in the transformation and potential biodegradation of this compound are linked to its chemical structure, particularly the nitrile group. While specific studies on this compound's biodegradation are not extensively detailed in the provided search results, general principles of organonitrile biodegradation by microorganisms can be inferred. nih.gov

Microbial degradation of nitriles can occur through two primary enzymatic pathways:

Nitrile hydratase and amidase system: The nitrile is first hydrated to the corresponding amide, which is then hydrolyzed by an amidase to a carboxylic acid and ammonia. nih.gov

Nitrilase system: The nitrile is directly hydrolyzed to a carboxylic acid and ammonia. nih.gov

Activated sludge consortia adapted to degrade various organonitriles have shown the ability to develop different degradation pathways depending on the substrate. nih.gov For instance, an adapted mixed culture utilized the nitrile hydratase-amidase pathway for aliphatic nitriles like acetonitrile (B52724) and acrylonitrile, while it employed a nitrilase for the aromatic benzonitrile. nih.gov Given this compound's structure, which includes an aromatic ring with a nitrile group, it is plausible that a nitrilase-mediated pathway could be involved in its biodegradation.

The enzymatic transformation is a key aspect of the compound's interaction with biological systems. rsc.org The enzymes responsible for these transformations often have active sites tailored to specific substrates, and the study of these enzymes can provide insights into the compound's metabolic fate. aklectures.comwikipedia.orgyoutube.comkhanacademy.org

Molecular Interactions of this compound with Non-Human Biological Systems (e.g., enzyme active sites, microbial targets, in vitro cellular models)

This compound, as a derivative of aureothin, is expected to interact with various non-human biological systems, including microbial and fungal protein targets. epo.org The parent compound, aureothin, and its derivatives are known to possess biological activities, suggesting interactions with specific molecular targets. evitachem.com

The molecular interactions of this compound are likely to be similar to those of aureothin, which has been studied for its inhibitory effects. While the precise molecular targets of this compound are not fully elucidated, related compounds have been shown to interact with enzymes. For example, the binuclear non-heme iron enzyme AurF is a key component in the biosynthesis of the parent compound, highlighting the interaction of precursors with enzyme active sites. osti.gov